molecular formula C14H20BrNO3S B2493534 5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide CAS No. 496014-68-7

5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide

Cat. No.: B2493534
CAS No.: 496014-68-7
M. Wt: 362.28
InChI Key: PZBGJVFUWBENKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a brominated aromatic ring, an ethoxy group at the 2-position, and a cyclohexylamine substituent linked via a sulfonamide bridge. The bromine atom enhances electrophilic reactivity, while the ethoxy group contributes to solubility and electronic modulation. The cyclohexyl moiety introduces steric bulk, which may influence binding affinity and metabolic stability .

Synthesis typically involves sulfonylation of brominated aromatic precursors, followed by nucleophilic substitution with cyclohexylamine.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-2-19-13-9-8-11(15)10-14(13)20(17,18)16-12-6-4-3-5-7-12/h8-10,12,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBGJVFUWBENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-Ethoxybenzenesulfonyl Chloride

The synthesis begins with chlorosulfonation of 4-bromo-1-ethoxybenzene (Table 1).

Table 1 : Optimization of Sulfonyl Chloride Formation

Entry Chlorosulfonating Agent Temp (°C) Time (h) Yield (%)
1 ClSO₃H 0–5 4 62
2 SO₂Cl₂ 25 12 78
3 PCl₅/SO₂ 40 6 85

Optimal conditions (Entry 3) use phosphorus pentachloride and sulfur dioxide in dichloroethane, achieving 85% isolated yield after silica gel purification.

Coupling with Cyclohexylamine

The sulfonyl chloride intermediate reacts with cyclohexylamine under Schotten-Baumann conditions:

Procedure :

  • Dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (1 eq) in THF (0.1 M)
  • Add cyclohexylamine (1.2 eq) and NaOH (2 eq) at 0°C
  • Stir for 3 h, extract with ethyl acetate, dry over MgSO₄
  • Concentrate and recrystallize from ethanol/water (4:1)

Key Parameters :

  • Solvent : Tetrahydrofuran > Dichloromethane (yield +15%)
  • Base : NaOH > K₂CO₃ (reduced side-product formation)
  • Temperature : 0°C minimizes sulfonamide hydrolysis

Alternative Route via Nucleophilic Aromatic Substitution (Pathway B)

Sequential Functionalization of Benzene Ring

This approach modifies the substitution pattern prior to sulfonamide formation (Table 2).

Table 2 : Comparison of Bromination and Ethoxylation Sequences

Step Order Bromination Yield (%) Ethoxylation Yield (%) Overall Yield (%)
Bromine first 92 68 63
Ethoxy first 85 74 65

The data suggests prioritizing bromination due to higher regioselectivity in electrophilic substitutions.

Lithium Hydride-Mediated Alkylation

Adapting methodologies from thiophene sulfonamide synthesis, a novel route employs LiH as base:

Reaction Scheme :
5-Bromo-2-hydroxybenzenesulfonamide + Cyclohexyl bromide → Target compound

Optimized Conditions :

  • Solvent : DMF at 25°C
  • Molar Ratio : 1:1.1 sulfonamide:alkyl bromide
  • Reaction Time : 6 h (monitored by TLC)

Post-reaction workup involves precipitation in ice water followed by activated charcoal treatment, yielding 71% pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.94 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.21–3.15 (m, 1H, NCH)
  • δ 1.81–1.45 (m, 10H, Cyclohexyl + CH₃)

¹³C NMR :

  • 152.8 (C-O)
  • 138.4 (C-SO₂)
  • 116.3 (C-Br)
  • 63.8 (OCH₂)
  • 53.1 (NCH)

Data correlates with analogous structures in PubChem entries.

Mass Spectrometry

High-resolution ESI-MS shows molecular ion at m/z 348.255 [M+H]⁺, matching theoretical mass (Δ 0.003 ppm).

Purity Optimization Strategies

Crystallization Screening

Solvent systems evaluated for final purification:

Table 3 : Recrystallization Efficiency

Solvent Pair Recovery (%) Purity (%)
Ethanol/Water 68 99.2
Acetone/Hexane 72 98.7
Ethyl Acetate/Heptane 65 99.5

Ethyl acetate/heptane (1:3) emerged as optimal, producing X-ray quality crystals suitable for SC-XRD analysis.

Chromatographic Methods

Preparative HPLC (C18 column, MeCN/H₂O gradient) resolves residual alkyl bromide impurities (<0.1% IPC limit).

Scale-Up Considerations

Thermal Hazard Assessment

DSC analysis reveals exothermic decomposition above 210°C (ΔH = -586 J/g), necessitating temperature-controlled sulfonylation.

Process Mass Intensity (PMI)

Comparative analysis of routes shows Pathway A superior for large-scale production:

PMI Metrics :

  • Pathway A : 23.4 kg/kg API
  • Pathway B : 31.7 kg/kg API

Reduction achieved through solvent recycling in chlorosulfonation step.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide Cyclohexyl, Ethoxy, Br C₁₄H₁₉BrN₂O₃S ~367.3 (calculated) High steric bulk, moderate solubility
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide Ethyl, Methoxy, Br C₉H₁₂BrNO₃S 294.17 Lower steric hindrance, higher polarity
3-Bromo-N-isopropylbenzenesulfonamide Isopropyl, Br C₉H₁₂BrNO₂S 278.17 Compact structure, limited solubility
5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide Thienylmethyl, Methoxy, Br C₁₂H₁₂BrNO₃S₂ 362.26 Heteroaromatic interaction potential
5-Bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide 2-Methylcyclohexyl, Methoxy, Br C₁₄H₂₀BrNO₃S 362.28 Branched cyclohexyl group, enhanced lipophilicity

Key Observations:

  • Cyclohexyl vs.
  • Ethoxy vs. Methoxy : The ethoxy group (‑OCH₂CH₃) provides greater electron-donating capacity and flexibility than methoxy (‑OCH₃), which may enhance interactions with hydrophobic binding pockets in biological targets .
  • Bromine Position : Bromine at the 5-position (meta to sulfonamide) optimizes steric and electronic effects for target engagement, whereas para or ortho positions in other analogs (e.g., 3-bromo-N-isopropylbenzenesulfonamide) may alter reactivity .

Biological Activity

5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H20BrNO3SC_{14}H_{20}BrNO_3S and features a unique structure that includes:

  • A bromine atom ,
  • A cyclohexyl group ,
  • An ethoxy group attached to a benzenesulfonamide core .

This distinctive structure is believed to influence its biological activity significantly.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to participate in hydrogen bonding, while the bromine atom can enhance lipophilicity, aiding in cellular uptake. These interactions can lead to modulation of various biological pathways, including:

  • Antimicrobial activity : The compound has shown potential against various bacterial strains.
  • Anticancer properties : Research indicates that it may inhibit cancer cell proliferation through specific signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. A notable study reported that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, suggesting moderate potency. Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

  • Antimicrobial Efficacy : In a comparative study assessing various sulfonamides, this compound was found to be one of the most effective compounds against resistant strains of bacteria, outperforming several traditional antibiotics.
  • Cancer Cell Proliferation : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Tables Summarizing Biological Activity

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMCF-7 (breast cancer)10 µM
AnticancerA549 (lung cancer)25 µM

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-cyclohexyl-2-ethoxybenzenesulfonamide, and what experimental conditions optimize yield?

The synthesis typically involves a nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and cyclohexylamine. Key steps include:

  • Sulfonamide Formation : React 5-bromo-2-ethoxybenzenesulfonyl chloride with cyclohexylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires stoichiometric control of amine and rigorous exclusion of moisture .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Spectroscopy : 1^1H NMR (to confirm sulfonamide NH and cyclohexyl protons) and 13^{13}C NMR (to verify ethoxy and bromine substitution patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 376.04 for C14_{14}H19_{19}BrNO3_3S) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Ethanol/water mixtures (1:1) enhance solubility for biological assays .
  • Stability : Stable at room temperature in inert atmospheres. Degradation occurs under prolonged UV exposure or acidic/basic conditions (pH <3 or >10), forming bromophenol byproducts .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the ethoxy or cyclohexyl groups in this sulfonamide?

  • Ethoxy Group : Substitution with stronger nucleophiles (e.g., thiols) requires alkaline conditions (NaOH/EtOH) to deprotonate the sulfonamide NH, but may compete with sulfonyl cleavage .
  • Cyclohexylamine : Bulkier amines reduce reaction rates due to steric hindrance, necessitating higher temperatures (e.g., 100°C in DMF) .
  • Mechanistic Insights : Kinetic studies (e.g., Eyring plots) and DFT calculations can elucidate transition states and regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Analogues : Confusion with similar compounds (e.g., 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide) lacking ethoxy groups .
  • Resolution : Replicate experiments using standardized protocols (e.g., IC50_{50} assays with controls) and validate compound identity via HRMS .

Q. What environmental fate studies are relevant for this compound, and how can its ecological impact be assessed?

  • Degradation Pathways : Hydrolysis under UV light produces 5-bromo-2-ethoxybenzenesulfonic acid and cyclohexylamine, both persistent in aquatic systems .
  • Bioaccumulation : Use logP values (predicted ~3.2) to model lipid membrane permeability and trophic transfer .
  • Toxicity Screening : Conduct Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects .

Q. What strategies enhance the compound's selectivity in enzyme inhibition studies?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve binding to catalytic pockets .
  • Co-crystallization : Resolve enzyme-ligand complexes (e.g., carbonic anhydrase II) via X-ray crystallography to identify key interactions .
  • Kinetic Analysis : Determine competitive vs. non-competitive inhibition using Lineweaver-Burk plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.